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Cat. No.: B172480 Get Quote

An In-depth Technical Guide to 1-Methyl-4-(3-nitrobenzyl)piperazine

This document provides a comprehensive technical overview of 1-Methyl-4-(3-
nitrobenzyl)piperazine, focusing on its synthesis, chemical properties, and its role as a

chemical intermediate. This guide is intended for researchers, scientists, and professionals in

the field of drug development and chemical synthesis.

Introduction
1-Methyl-4-(3-nitrobenzyl)piperazine is a substituted piperazine derivative. The piperazine

ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range

of biological activities.[1] While the specific discovery and detailed historical timeline of 1-
Methyl-4-(3-nitrobenzyl)piperazine are not extensively documented in publicly available

literature, its chemical structure suggests its primary utility as an intermediate in the synthesis

of more complex molecules. Notably, it serves as a direct precursor to 3-(4-methylpiperazin-1-

ylmethyl)aniline through the reduction of the nitro group.[2]

Physicochemical Properties
A summary of the known physicochemical properties of 1-Methyl-4-(3-nitrobenzyl)piperazine
(CAS Number: 198281-54-8) is presented in Table 1.[3] It is important to note that detailed

spectroscopic data such as NMR or IR spectra are not readily available in published literature

and would typically be determined upon synthesis.
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Table 1: Physicochemical Properties of 1-Methyl-4-(3-nitrobenzyl)piperazine[3]

Property Value

Molecular Formula C₁₂H₁₇N₃O₂

Molecular Weight 235.29 g/mol

CAS Number 198281-54-8

Appearance Solid

Melting Point 49 °C

Boiling Point 355.8 ± 27.0 °C at 760 mmHg

Purity
Typically >97% (as supplied by commercial

vendors)

Synthesis of 1-Methyl-4-(3-nitrobenzyl)piperazine
The synthesis of 1-Methyl-4-(3-nitrobenzyl)piperazine can be achieved through standard

organic chemistry methodologies. Two plausible and widely used synthetic routes are detailed

below: N-alkylation of 1-methylpiperazine with a 3-nitrobenzyl halide and reductive amination of

3-nitrobenzaldehyde with 1-methylpiperazine.

Experimental Protocol: N-Alkylation of 1-
Methylpiperazine
This protocol describes the synthesis of 1-Methyl-4-(3-nitrobenzyl)piperazine via the

nucleophilic substitution of a 3-nitrobenzyl halide with 1-methylpiperazine.

Materials:

1-Methylpiperazine

3-Nitrobenzyl bromide (or chloride)

Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous acetonitrile (CH₃CN)

Ethyl acetate

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Standard laboratory glassware for workup and purification

Procedure:

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-

methylpiperazine (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and

anhydrous acetonitrile.

Stir the suspension at room temperature.

Add a solution of 3-nitrobenzyl bromide (1.05 equivalents) in anhydrous acetonitrile dropwise

to the stirring suspension.

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours,

or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to

obtain the crude product.

Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

Wash the organic layer sequentially with water and then with brine.
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Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude 1-
Methyl-4-(3-nitrobenzyl)piperazine.

The product can be further purified by column chromatography on silica gel if necessary.

Experimental Protocol: Reductive Amination
This protocol outlines the synthesis of 1-Methyl-4-(3-nitrobenzyl)piperazine via the reductive

amination of 3-nitrobenzaldehyde with 1-methylpiperazine.

Materials:

3-Nitrobenzaldehyde

1-Methylpiperazine

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Acetic acid (glacial)

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Standard laboratory glassware for workup and purification

Procedure:
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To a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzaldehyde (1.0

equivalent) and 1-methylpiperazine (1.1 equivalents) in dichloromethane or 1,2-

dichloroethane.

Add a catalytic amount of glacial acetic acid to the solution.

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium

ion intermediate.

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

Continue to stir the reaction at room temperature for 12-24 hours, or until the reaction is

complete as monitored by TLC.

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate

solution.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with dichloromethane.

Combine the organic layers and wash with brine.

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

Filter to remove the drying agent and concentrate under reduced pressure to obtain the

crude product.

The product can be further purified by column chromatography on silica gel.

Chemical Reactivity and Applications
The primary documented application of 1-Methyl-4-(3-nitrobenzyl)piperazine is as a synthetic

intermediate. The presence of the nitro group allows for its reduction to the corresponding

aniline, 3-(4-methylpiperazin-1-ylmethyl)aniline. This transformation is a key step in the

synthesis of various compounds, particularly in the development of novel pharmaceutical

agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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